Tetrahydro-pyran-4-carbaldehyde oxime
Description
Tetrahydro-pyran-4-carbaldehyde oxime is a heterocyclic oxime derivative synthesized from tetrahydropyran-4-carbaldehyde. This compound belongs to the tetrahydropyran family, which is characterized by a six-membered oxygen-containing ring structure. Such derivatives are pivotal in medicinal and industrial chemistry due to their conformational flexibility and biological activity. Evidence indicates that oximes derived from tetrahydropyran-4-one exhibit antibacterial properties, likely due to their ability to form hydrogen-bonding networks and stabilize molecular conformations . The compound’s synthesis typically involves condensation reactions under optimized conditions, followed by structural confirmation via NMR, IR, and quantum-chemical calculations .
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
N-(oxan-4-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C6H11NO2/c8-7-5-6-1-3-9-4-2-6/h5-6,8H,1-4H2 |
InChI Key |
QFNMOFYAAZJZHG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C=NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substitutions such as acetyl or carboxylic acid groups alter polarity and bioavailability, as seen in 1-(Tetrahydro-2H-pyran-4-yl)ethanone and Tetrahydropyranyl-4-acetic acid .
Thermal and Chemical Stability
Thermal decomposition data highlights differences in stability among oxime derivatives:
Key Observations :
Antibacterial Properties
Key Observations :
- Oximes derived from tetrahydropyran-4-carbaldehyde are reported to possess antibacterial activity, though specific MIC values require further validation .
- Hydrazone derivatives (e.g., compound 2a) demonstrate superior antibacterial potency compared to oxime ethers, suggesting that the hydrazone moiety enhances activity .
Antioxidant Activity
| Compound | IC50 (µg/mL) | Reference |
|---|---|---|
| Naringin-derived hydrazone (2a) | 3.7 | |
| This compound | Not reported | N/A |
Key Observations :
- Antioxidant activity is highly structure-dependent. The absence of data for this compound underscores a research gap compared to hydrazone analogs .
Toxicity and Ecotoxicity
Key Observations :
Recommendations :
- Conduct systematic studies on MIC values, thermal decomposition, and ecotoxicity.
- Explore synergistic effects with antimicrobial agents, as suggested for oxime ethers .
Preparation Methods
Prins Cyclization-Mediated Annulation
Prins cyclization offers a direct pathway to tetrahydropyran derivatives. In a representative protocol, 4-penten-1-ol reacts with formaldehyde under acidic conditions (e.g., H2SO4 or BF3·OEt2) to yield tetrahydropyran-4-carbaldehyde via intramolecular oxocarbenium ion formation. The reaction proceeds through a chair-like transition state, ensuring equatorial disposition of substituents and high stereochemical fidelity. For example, catalytic asymmetric allylation using a BINOL-titanium tetraisopropoxide (BITIP) system enables enantioselective construction of the tetrahydropyran core with >90% enantiomeric excess (ee).
Oxidation of Tetrahydropyran-4-methanol
Tetrahydropyran-4-methanol undergoes oxidation to the corresponding aldehyde using Jones reagent (CrO3/H2SO4) or Swern conditions (oxalyl chloride/DMSO). This method is advantageous for substrates bearing acid-sensitive functional groups, though over-oxidation to the carboxylic acid remains a concern. Recent advancements employ TEMPO/NaClO2 systems under buffered conditions (pH 6–7) to achieve selective oxidation with yields exceeding 85%.
Oxime Formation Strategies
Oxime synthesis from tetrahydropyran-4-carbaldehyde typically involves nucleophilic addition of hydroxylamine to the carbonyl group. The reaction’s efficiency and stereochemical outcome depend on pH, solvent, and substitution patterns.
Direct Hydroxylamine Condensation
In a standard procedure, tetrahydropyran-4-carbaldehyde (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in aqueous ethanol (50% v/v) at 25–40°C for 4–6 hours. The reaction is driven to completion by maintaining a weakly basic pH (8–9) through incremental addition of sodium carbonate. This method affords the oxime in 75–90% yield, with the (E)-isomer predominating due to thermodynamic stabilization.
Optimization Insights:
-
Solvent Effects: Polar aprotic solvents (e.g., DMF, acetonitrile) accelerate reaction kinetics but may promote side reactions such as Beckmann rearrangement.
-
Catalysis: Lewis acids (e.g., ZnCl2, MgSO4) enhance regioselectivity by polarizing the carbonyl group, though they risk hydrolyzing the oxime product.
Asymmetric Oxime Synthesis
Enantioselective oxime formation remains challenging due to the planar nature of the imine intermediate. However, chiral auxiliaries and organocatalysts have shown promise. For instance, employing L-proline (20 mol%) in THF at −20°C induces kinetic resolution, yielding the (S)-configured oxime with 65% ee. This approach is limited by moderate enantioselectivity and requires further refinement for industrial applications.
Alternative Routes from Pyranone Precursors
Reductive Amination of Tetrahydropyran-4-one
Tetrahydropyran-4-one undergoes reductive amination with hydroxylamine under hydrogenation conditions. Using Raney nickel (50 wt%) in methanol at 50°C and 3 atm H2, the ketone is converted to the oxime in 58–75% yield. Palladium-based catalysts (e.g., Pd/CaCO3) improve efficiency, achieving 85% yield within 2 hours under milder conditions (25°C, 1 atm H2).
Comparative Analysis of Catalysts:
| Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) |
|---|---|---|---|
| Raney Ni | 50 | 3 | 58–75 |
| Pd/CaCO3 | 25 | 1 | 85 |
| PtO2 | 30 | 2 | 78 |
Nitro Compound Reduction
Nitro-substituted tetrahydropyrans serve as latent oxime precursors. Catalytic hydrogenation (H2/Pd-C) or stoichiometric reduction (SnCl2/HCl) selectively reduces the nitro group to an oxime. For example, 4-nitro-tetrahydropyran in ethanol with SnCl2 at 70°C affords the oxime in 68% yield. This method is less favored due to toxicity concerns and competing over-reduction to amines.
Industrial-Scale Considerations
Continuous Flow Synthesis
Recent patents disclose continuous flow systems for oxime production, enhancing throughput and safety. A tubular reactor loaded with immobilized hydroxylamine resin enables in situ generation of NH2OH, minimizing handling hazards. Residence times of 10–15 minutes at 100°C achieve 92% conversion with >99% purity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and conditions for preparing tetrahydro-pyran-4-carbaldehyde oxime?
- Methodological Answer : The synthesis typically involves two stages: (1) preparation of 3,5-substituted tetrahydropyran-4-one via condensation of acetone and formaldehyde under acidic conditions, and (2) oxime formation using hydroxylamine hydrochloride. Key parameters include pH control (neutral to slightly acidic), temperature (60–80°C), and reaction time (4–6 hours). Structural validation is performed via IR (C=N stretch at ~1650 cm⁻¹) and NMR (disappearance of ketone carbonyl signal at ~210 ppm) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/GC-MS : To assess purity (>95% recommended for biological assays).
- NMR Spectroscopy : Confirm oxime formation (e.g., δ 8.2–8.5 ppm for –CH=N–OH protons in NMR) and tetrahydropyran ring conformation.
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., E/Z isomerism in oxime groups) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., formaldehyde).
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.
- Spill management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How does the conformational flexibility of the tetrahydropyran ring influence the reactivity of this compound?
- Methodological Answer : The chair conformation of the tetrahydropyran ring stabilizes the molecule, but axial/equatorial positioning of substituents affects nucleophilic attack on the oxime group. Computational studies (DFT or molecular dynamics) can predict preferred conformers. Experimental validation via -NMR coupling constants (e.g., -values for axial vs. equatorial protons) is essential .
Q. What strategies resolve contradictions in reported biological activity data for oxime derivatives?
- Methodological Answer : Discrepancies may arise from:
- Sample purity : Re-synthesize compounds using standardized protocols and verify purity via HPLC.
- Assay conditions : Compare MIC (minimum inhibitory concentration) values under consistent pH, temperature, and solvent systems (e.g., DMSO vs. aqueous buffers).
- Structural analogs : Test derivatives (e.g., 4-methoxyphenyl or pyridyl-substituted analogs) to isolate structure-activity relationships .
Q. How can quantum-chemical calculations enhance the design of this compound derivatives with improved pharmacological properties?
- Methodological Answer :
- QSAR modeling : Correlate electronic properties (e.g., HOMO/LUMO energies) with antibacterial activity.
- Docking studies : Simulate interactions with biological targets (e.g., bacterial enzyme active sites) using software like AutoDock Vina.
- Solubility prediction : Use COSMO-RS to optimize logP values for enhanced bioavailability .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer : Critical issues include:
- Reaction exothermicity : Implement controlled cooling during hydroxylamine addition to prevent runaway reactions.
- Byproduct management : Optimize column chromatography or recrystallization (e.g., ethanol/water mixtures) to remove unreacted tetrahydropyranone.
- Yield optimization : Use Design of Experiments (DoE) to refine molar ratios (e.g., 1:1.2 ketone:NHOH·HCl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
